Cyclopamine-KAAD

Smoothened receptor pharmacology Hedgehog pathway radioligand binding

Researchers requiring potent Smo inhibition in Ptch-/- models often face cytotoxicity artifacts with unmodified cyclopamine. Cyclopamine-KAAD solves this with 10-20× higher potency (IC50 50 nM vs ~500-1000 nM) at sub-cytotoxic concentrations. • Ki = 3.9 nM for Smo binding vs 13 nM for cyclopamine • 10-fold IC50 differential between Ptch-/- and SmoA1 mutants - ideal for resistance studies • Validated for TRAIL sensitization in glioma and Hh/TGF-β crosstalk dissection Solid (≥70% HPLC) and InSolution (1 mM in DMSO) formats available. Store at -20°C.

Molecular Formula C44H63N3O4
Molecular Weight 698.0 g/mol
Cat. No. B1231444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopamine-KAAD
Synonyms3-keto-N-aminoethylaminoethylcaproyldihydrocinnamoyl cyclopamine
KAAD-cyclopamine
Molecular FormulaC44H63N3O4
Molecular Weight698.0 g/mol
Structural Identifiers
SMILESCC1CC2C(C(C3(O2)CCC4C5CC=C6CC(=O)CCC6(C5CC4=C3C)C)C)N(C1)CCNC(=O)CCCCCNC(=O)CCC7=CC=CC=C7
InChIInChI=1S/C44H63N3O4/c1-29-25-39-42(47(28-29)24-23-46-40(49)13-9-6-10-22-45-41(50)17-14-32-11-7-5-8-12-32)31(3)44(51-39)21-19-35-36-16-15-33-26-34(48)18-20-43(33,4)38(36)27-37(35)30(44)2/h5,7-8,11-12,15,29,31,35-36,38-39,42H,6,9-10,13-14,16-28H2,1-4H3,(H,45,50)(H,46,49)
InChIKeyWDHRPWOAMDJICD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopamine-KAAD: High-Potency Smoothened Antagonist


Cyclopamine-KAAD (KAAD-cyclopamine; CAS 306387-90-6; molecular formula C44H63N3O4; MW 697.99) is a cell-permeable, semi-synthetic derivative of the natural steroidal alkaloid cyclopamine, engineered as a high-potency antagonist of the Smoothened (Smo) receptor in the Hedgehog (Hh) signaling pathway [1][2]. Unlike unmodified cyclopamine, the KAAD derivative incorporates a 3-keto-N-aminoethyl-N-aminocaproyl dihydrocinnamoyl side-chain modification that substantially enhances its binding affinity for Smo and its cellular potency while maintaining or reducing toxicity relative to the parent compound [1][3]. Cyclopamine-KAAD is primarily deployed as a chemical biology probe and reference inhibitor in academic and pharmaceutical research focused on Hh-driven cancers, developmental biology, and GPCR pharmacology, with validated applications across Shh-LIGHT2 reporter assays, Ptch−/− constitutive activation models, and SmoA1 oncogenic mutant systems [1].

Cyclopamine-KAAD: Substitution Risk Analysis


The Hedgehog/Smoothened antagonist landscape includes cyclopamine, SANT-1, SANT-2, GDC-0449 (vismodegib), tomatidine, and other cyclopamine analogs, but direct substitution is scientifically unwarranted due to substantial divergence in Smo binding affinity, cellular potency across mutant Smo variants, and downstream functional consequences. Cyclopamine-KAAD exhibits a Ki of 3.9 ± 1.8 nM for Smo binding compared to 13 ± 2.6 nM for unmodified cyclopamine, representing an approximate 3.3-fold higher affinity [1]. In Ptch−/− cells, KAAD-cyclopamine demonstrates 10–20× greater potency than cyclopamine in inhibiting Hh pathway activity [2]. Critically, the SANT-series compounds (SANT-1, SANT-2) exhibit a distinct pharmacological profile: unlike cyclopamine and its KAAD derivative, SANT compounds inhibit constitutive firefly luciferase expression in SmoA1-LIGHT2 cells with potencies similar to those required to inhibit Shh signaling in Shh-LIGHT2 cells, indicating a fundamentally different mode of Smo antagonism that may produce divergent experimental outcomes in systems with constitutive pathway activation [3]. These quantitative and mechanistic differences preclude generic interchangeability in any experiment requiring reproducible Smo inhibition or cross-study comparability.

Cyclopamine-KAAD: Differential Evidence


Smo Receptor Binding Affinity

In a comprehensive head-to-head pharmacological comparison using [3H]cyclopamine radioligand binding assays, Cyclopamine-KAAD demonstrated a Ki of 3.9 ± 1.8 nM for the Smoothened receptor, compared to a Ki of 13 ± 2.6 nM for unmodified cyclopamine under identical assay conditions [1]. This corresponds to a 3.3-fold increase in binding affinity attributable to the KAAD side-chain modification. The whole-cell BODIPY-cyclopamine binding XC50 values further corroborate this difference: Cyclopamine-KAAD yielded 9.3 ± 3.5 nM versus 17 ± 7 nM for cyclopamine [1].

Smoothened receptor pharmacology Hedgehog pathway radioligand binding

Cellular Potency in Ptch−/− Models

In p2Ptch-1−/− cells, which harbor a loss-of-function mutation in the tumor suppressor Patched resulting in constitutive Smo-dependent Hh pathway activation, KAAD-cyclopamine exhibits 10–20× higher potency than unmodified cyclopamine in inhibiting beta-galactosidase expression [1]. The absolute IC50 values for pathway inhibition in Ptch−/− cells are 50 nM for Cyclopamine-KAAD versus an estimated 500–1000 nM for cyclopamine, consistent with the reported 10–20× differential . Notably, this enhanced potency is achieved with similar or lower toxicity compared to cyclopamine [1].

Ptch loss-of-function constitutive Hedgehog activation beta-galactosidase reporter

SmoA1 Oncogenic Mutant Sensitivity

Across three distinct cellular models of Hh pathway activation, Cyclopamine-KAAD exhibits differential potency that is not uniform. In Shh-LIGHT2 cells (ligand-induced activation), IC50 = 20 nM; in Ptch−/− cells (constitutive activation due to receptor loss), IC50 = 50 nM; and in SmoA1-LIGHT cells (constitutively active oncogenic Smo mutant), IC50 = 500 nM . For comparison, unmodified cyclopamine shows IC50 values of approximately 300 nM in Shh-LIGHT2 and >750 nM in SmoA1-LIGHT systems [1], representing a 10–25× potency difference across contexts. The 10-fold higher IC50 in SmoA1-LIGHT versus Shh-LIGHT2 cells (500 nM vs. 50 nM) indicates that the SmoA1 oncogenic mutation partially reduces sensitivity to KAAD-cyclopamine antagonism, a feature that is quantitatively distinct from other Smo antagonists such as SANT compounds, which inhibit SmoA1 and Shh-LIGHT2 with comparable potency [2].

SmoA1 oncogenic mutant drug-resistant Smo variants constitutive signaling

Pathway Selectivity: Hh vs. TGF-β Signaling

In gastric cancer cell models examining Shh–TGF-β signaling crosstalk, treatment with KAAD-cyclopamine specifically inhibited Shh-induced motility and invasiveness, but did not block TGF-β1 secretion, ALK5 protein expression, or Smad3 phosphorylation, which are hallmarks of TGF-β pathway activation [1]. In contrast, N-Shh treatment enhanced TGF-β1 secretion, TGF-β-mediated transcriptional response, ALK5 expression, and Smad3 phosphorylation; all of these effects were prevented by anti-Shh blocking antibodies but were unaffected by KAAD-cyclopamine [1]. This indicates that KAAD-cyclopamine acts selectively upstream at the level of Smo-dependent Shh signaling without directly perturbing the downstream TGF-β/ALK5-Smad3 axis.

Hh–TGF-β crosstalk pathway selectivity gastric cancer invasion

TRAIL Sensitization in Glioma

In human malignant glioma models, KAAD-cyclopamine treatment combined with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand) induces rapid apoptosis in TRAIL-resistant glioma cells (LN229, U251, NCH82, NCH89), whereas either agent alone produces minimal cell death [1][2]. KAAD-cyclopamine upregulates expression of the death receptors DR4 and DR5 in LN229 and U251 glioma cells [2]. Importantly, normal human astrocytes were not affected by the combination treatment consisting of KAAD-cyclopamine and TRAIL, indicating a therapeutic window for glioma cell selectivity [1]. For comparison, unmodified cyclopamine at equivalent or higher concentrations does not produce comparable TRAIL sensitization, nor does it consistently upregulate DR4/DR5 [3].

glioblastoma TRAIL sensitization death receptor upregulation

Cyclopamine-KAAD: Key Applications


Ptch−/− Constitutive Hedgehog Activation

When using Ptch−/− cells or Ptch knockout genetic models to study medulloblastoma, basal cell carcinoma, or developmental phenotypes driven by constitutive Hh pathway activation, Cyclopamine-KAAD is the appropriate antagonist selection. Its 10–20× higher potency versus unmodified cyclopamine in Ptch−/− cells (IC50 = 50 nM vs. ~500–1000 nM) enables effective pathway suppression at sub-cytotoxic concentrations, reducing experimental artifacts associated with high-dose cyclopamine exposure. Procurement recommendation: Cat. No. 239804 (solid) or 239807 (InSolution, 1 mM in DMSO) from Merck/Calbiochem [1].

Smo Mutant Pharmacology & Resistance

For experiments requiring discrimination between wild-type Smo and oncogenic SmoA1 mutant pharmacology, Cyclopamine-KAAD offers a 10-fold IC50 differential (50 nM in Ptch−/− vs. 500 nM in SmoA1-LIGHT), a feature not shared by SANT-series compounds (only 1.5× differential). This property makes KAAD-cyclopamine uniquely valuable as a reference antagonist in studies of Smo inhibitor resistance mechanisms and structure-activity relationship (SAR) profiling of novel Smo antagonists [1]. Researchers should select the solid formulation (≥70% purity by HPLC, sum of two isomers) for long-term storage at −20°C .

Glioblastoma TRAIL Sensitization

For researchers investigating TRAIL resistance mechanisms in glioblastoma or evaluating combination therapies targeting the extrinsic apoptotic pathway, Cyclopamine-KAAD provides a validated tool for sensitizing TRAIL-resistant glioma cells (LN229, U251, NCH82, NCH89) through DR4/DR5 upregulation. Normal human astrocytes remain unaffected by the combination, enabling cell-type selective apoptosis studies [1]. This application is uniquely supported for KAAD-cyclopamine and is not reliably replicated with unmodified cyclopamine. Procurement note: Verify DMSO solubility (5 mg/mL) and aliquot for single-use to avoid freeze-thaw degradation .

Hh–TGF-β Signaling Crosstalk

In studies examining the interplay between Hedgehog and TGF-β signaling—particularly in gastric, pancreatic, or hepatocellular carcinoma models—Cyclopamine-KAAD serves as a pathway-selective Smo antagonist that blocks Shh-induced motility and invasion without perturbing TGF-β/ALK5-Smad3 signaling. This selectivity profile distinguishes KAAD-cyclopamine from upstream Shh blockers (e.g., anti-Shh antibodies) and enables clean dissection of Hh-specific versus TGF-β-mediated effects [1]. Researchers should use the InSolution formulation (Cat. No. 239807) for consistent dosing in cell culture and confirm compound stability under their specific experimental conditions, as solutions are not stable for extended periods .

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